molecular formula C10H9Cl2NO2 B1397743 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile CAS No. 869882-16-6

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Cat. No.: B1397743
CAS No.: 869882-16-6
M. Wt: 246.09 g/mol
InChI Key: AZUUAIVVBYHHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a substituted aromatic nitrile characterized by a phenyl ring with electron-withdrawing chlorine atoms at the 2- and 6-positions, electron-donating methoxy groups at the 3- and 5-positions, and an acetonitrile side chain. This compound’s structural complexity confers unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUAIVVBYHHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)CC#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichlorinated aromatic ring and a nitrile functional group. Its molecular formula is C11H10Cl2N2O2. The compound's properties include:

  • Molecular Weight : 277.12 g/mol
  • Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.
  • Solubility : Soluble in organic solvents; limited information on aqueous solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various pathological conditions including cancer .

Key Mechanisms:

  • FGFR Inhibition : The compound has been shown to inhibit FGFR autophosphorylation, which is crucial for cellular signaling involved in proliferation and survival .
  • Antiproliferative Effects : In vitro studies suggest that it may exert antiproliferative effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity and Therapeutic Applications

The compound has been evaluated for several biological activities:

Case Studies and Research Findings

A selection of research findings highlights the compound's biological activity:

StudyCell Line/ModelIC50 ValueObservations
SNU-16 Gastric Carcinoma15 mg/kgSignificant tumor size reduction in xenograft models
FGFR Inhibition AssayN/AEffective inhibition of FGFR autophosphorylation
Various Cancer Cell Lines0.17–2.69 µMInduced apoptosis with low toxicity to healthy cells

Scientific Research Applications

Medicinal Chemistry

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile serves as a vital building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

  • Anticancer Agents : Research indicates that compounds derived from this acetonitrile can inhibit fibroblast growth factor receptors (FGFR), which are implicated in several cancers. For instance, studies have shown that these compounds can effectively reduce tumor size in xenograft models of gastric carcinoma .
  • Antiviral Compounds : The structure of this compound allows for modifications that enhance antiviral activity, making it a candidate for developing treatments against viral infections.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. It can participate in various reactions:

  • Nucleophilic Substitution : Used to create diverse derivatives by reacting with nucleophiles such as amines or azides .
  • Coupling Reactions : Acts as a coupling partner in palladium-catalyzed reactions to form more complex structures .

Biological Studies

The biological activities of this compound have been investigated for:

  • Antimicrobial Properties : Preliminary studies suggest that some derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Compounds derived from this structure have been evaluated for their ability to modulate inflammatory responses.

Case Study 1: Anticancer Activity

In a study published on the efficacy of FGFR inhibitors, this compound derivatives were tested on human gastric carcinoma cell lines. The results indicated a dose-dependent reduction in cell viability and tumor growth inhibition in xenograft models .

Case Study 2: Synthesis of Antiviral Agents

Research focusing on the synthesis of antiviral compounds from this acetonitrile has demonstrated that modifications to its structure can enhance its bioactivity against specific viral targets. For example, derivatives were synthesized and tested for their ability to inhibit viral replication in vitro .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for anticancer and antiviral agentsEffective FGFR inhibition; reduced tumor size
Organic SynthesisIntermediate for complex molecule synthesisParticipates in nucleophilic substitutions
Biological StudiesInvestigated for antimicrobial and anti-inflammatory effectsSignificant antimicrobial activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s structural analogs (Table 1) share a phenyl core with substituents at analogous positions but differ in functional groups. Key comparisons include:

Table 1: Structurally Similar Compounds and Their Substituents
Compound Name Substituents (Positions) Similarity Score CAS Number
4-Amino-3,5-dimethylbenzonitrile Amino (4), Methyl (3,5), Nitrile 0.86 69797-49-5
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile HCl Amino (4), Methyl (3,5), Acrylonitrile 0.85 64285-73-0
2,6-Dimethylaniline hydrochloride Methyl (2,6), Amino 0.84 69797-49-5
3,3',5,5'-Tetramethylbenzidine dihydrochloride Methyl (3,3',5,5'), Diamine 0.83 2246-44-8
Key Observations:

Substituent Electronic Effects: The chlorine atoms in 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile are electron-withdrawing, reducing electron density on the phenyl ring compared to analogs like 4-Amino-3,5-dimethylbenzonitrile, where the amino group is strongly electron-donating. Methoxy groups (electron-donating via resonance) at the 3- and 5-positions contrast with methyl groups in analogs like 2,6-Dimethylaniline hydrochloride. Methoxy groups enhance solubility in polar solvents but may reduce thermal stability compared to non-polar methyl substituents.

This contrasts with 3,3',5,5'-Tetramethylbenzidine dihydrochloride, where symmetry and methyl groups favor planar molecular packing .

Physicochemical and Thermodynamic Properties

  • Density and Stability: Nitrile-containing compounds like 4-Amino-3,5-dimethylbenzonitrile exhibit moderate densities (~1.2–1.4 g/cm³), but chlorine atoms in the target compound may increase density due to higher atomic mass. Chlorine’s electron-withdrawing nature could also stabilize the nitrile group against hydrolysis compared to amino-substituted analogs .
  • Thermal Behavior: Methoxy groups generally lower melting points compared to methyl or amino groups. For instance, 2,6-Dimethylaniline hydrochloride (melting point >200°C) is likely more thermally stable than the target compound due to ionic interactions and reduced steric strain .

Preparation Methods

Preparation via Aromatic Isocyanate Intermediate (Patent US9067896B2)

One approach involves the use of 2,6-dichloro-3,5-dimethoxyphenyl-isocyanate as a key intermediate. The isocyanate is reacted with nucleophilic amines or related substrates under reflux conditions in toluene to yield the desired substituted aromatic compounds, which can be further transformed into acetonitrile derivatives.

  • Example: Adding 1.25 equivalents of 2,6-dichloro-3,5-dimethoxyphenyl-isocyanate to a solution of a nucleophilic amine derivative in toluene, stirring at reflux for 1.5 hours, followed by workup and purification steps.

This method highlights the utility of isocyanate intermediates for introducing functional groups adjacent to the aromatic ring, facilitating subsequent conversion to nitriles.

Multi-Step Synthesis via Benzoyl Chloride and Nucleophilic Substitution (Research Articles)

A detailed synthetic route involves the following steps:

Step Description Reagents & Conditions Outcome
1 Conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzoyl chloride Thionyl chloride, reflux until dissolution, then evaporation under reduced pressure Formation of acid chloride intermediate
2 Reaction of benzoyl chloride with nucleophiles (e.g., ethyl potassium malonate) in anhydrous acetonitrile Stirring at room temperature overnight Formation of ethyl 3,5-dimethoxybenzoate derivatives
3 Hydrolysis and purification Treatment with 3 M HCl and ethanol, reflux, followed by column chromatography Isolation of 1-(3,5-dimethoxyphenyl)ethanone
4 Formation of (E)-3-chloro-3-(3,5-dimethoxyphenyl)acrylonitrile via reaction with chlorinated reagents in anhydrous DMF Stirring at 40 °C, monitored by TLC Introduction of nitrile functionality
5 Hydroxylamine hydrochloride addition for further modification Addition at room temperature, stirring overnight Formation of nitrile-containing intermediates
6 Purification by silica gel chromatography with dichloromethane/petroleum ether solvent system Column chromatography Isolation of pure nitrile compound

Research Findings and Analytical Data

  • The phosphate salt forms of related compounds show higher solubility in aqueous buffers compared to methanesulfonate, malonate, and succinate salts, indicating potential for improved handling and reactivity in aqueous media.
  • Thin Layer Chromatography (TLC) is used extensively to monitor reaction progress, particularly during the nitrile introduction and substitution steps.
  • Purification typically involves silica gel column chromatography using solvent systems such as dichloromethane/petroleum ether in ratios like 1:3 or 1:4, ensuring high purity of the final nitrile compound.
  • Yields for intermediate steps vary; for example, a 40% yield over two steps was reported for a key intermediate in the synthesis pathway.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Acid chloride formation 3,5-dimethoxybenzoic acid Thionyl chloride, reflux 3,5-dimethoxybenzoyl chloride Complete conversion
2 Nucleophilic substitution Benzoyl chloride + ethyl potassium malonate Anhydrous acetonitrile, RT overnight Ethyl 3,5-dimethoxybenzoate High yield
3 Hydrolysis & purification Ethyl ester intermediate 3 M HCl, ethanol, reflux 1-(3,5-dimethoxyphenyl)ethanone Purified by column chromatography
4 Nitrile introduction Ethanone intermediate Chlorinated reagents, DMF, 40 °C (E)-3-chloro-3-(3,5-dimethoxyphenyl)acrylonitrile Monitored by TLC
5 Hydroxylamine addition Acrylonitrile intermediate Hydroxylamine hydrochloride, RT overnight Nitrile-containing intermediate Purified by silica gel chromatography
6 Nucleophilic aromatic substitution & reduction Nitro-substituted aromatics + nucleophiles NaH, DMF, hydrazine hydrate, Fe(OH)3, 70 °C Amino-functionalized nitrile derivatives Key for further functionalization

The preparation of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile involves sophisticated multi-step organic synthesis protocols. These include the formation of acid chlorides, nucleophilic substitutions, nitrile group introduction via chlorinated intermediates, and functional group transformations such as reductions. The methods are well-documented in patent literature and peer-reviewed research, with purification and analytical techniques ensuring high purity and yield. The use of aromatic isocyanate intermediates and nucleophilic aromatic substitution strategies are particularly notable for efficient synthesis.

This comprehensive synthesis knowledge provides a strong foundation for researchers aiming to prepare this compound for applications in medicinal chemistry, materials science, or related fields.

Q & A

Basic: What are the standard synthetic routes for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,6-dichloro-3,5-dimethoxyphenyl precursors with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like DMF or acetonitrile under reflux conditions . Alternative routes include:

  • Friedel-Crafts alkylation : Using chloroacetonitrile derivatives with Lewis acid catalysts (e.g., AlCl₃) to introduce the acetonitrile group .
  • Cross-coupling reactions : Palladium-catalyzed coupling to attach nitrile-containing moieties to the aromatic ring .

Key parameters to monitor include reaction temperature (typically 80–120°C), solvent polarity, and catalyst loading. Purification is achieved via column chromatography or recrystallization .

Basic: How is this compound characterized in academic research?

Methodological Answer:
Characterization involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To confirm the presence of methoxy (δ ~3.8 ppm for OCH₃) and aromatic protons (δ ~6.5–7.5 ppm) .
    • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material) .
  • Elemental Analysis : To verify C, H, N, and Cl content against theoretical values .

Advanced: How can researchers optimize reaction conditions to maximize yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (DMF vs. acetonitrile), and catalyst type .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while additives like crown ethers improve cyanide nucleophilicity .
  • Catalyst Tuning : Transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling can reduce side reactions .

Reported yields range from 60–85%, with higher purity achieved by minimizing halogenated byproducts through controlled stoichiometry .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Conflicting solubility data (e.g., ethanol vs. DMF solubility vs. limited aqueous solubility ) can be addressed via:

  • Differential Scanning Calorimetry (DSC) : Measure melting points to confirm crystalline vs. amorphous forms, which affect solubility .
  • Solubility Parameter Calculations : Use Hansen solubility parameters to predict solvent compatibility .
  • Experimental Validation : Perform saturation solubility tests in target solvents under controlled temperatures (25°C and 40°C) with agitation .

Documentation of batch-to-batch variability (e.g., particle size) is critical for reproducibility .

Advanced: What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:
Environmental studies should follow frameworks like Project INCHEMBIOL :

  • Abiotic Degradation : Expose the compound to UV light or hydrolytic conditions (pH 3–9) and analyze degradation products via LC-MS/MS .
  • Biotic Transformation : Use soil or microbial cultures to assess biodegradation pathways, monitoring metabolites like dichlorophenolic intermediates .
  • Partitioning Studies : Measure log Kow (octanol-water coefficient) and soil sorption (Kd) to model bioaccumulation risks .

Advanced: How does the reactivity of this compound vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions :
    • Nitrile group hydrolysis to carboxylic acid (e.g., with H₂SO₄/H₂O at 100°C) .
    • Demethylation of methoxy groups may occur under strong acids (e.g., HBr/AcOH) .
  • Basic Conditions :
    • Nucleophilic displacement of chlorides (e.g., with NaOH/EtOH to form hydroxyl derivatives) .
    • Cyanide elimination under strong bases (e.g., KOtBu) to form alkenes .

Reaction pathways should be validated using kinetic isotope effects (KIEs) or computational modeling (DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.